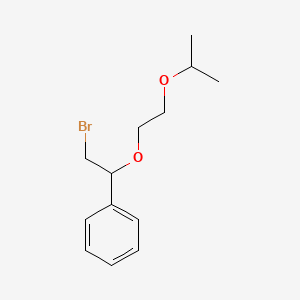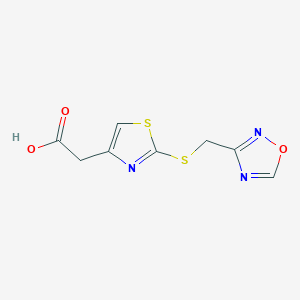
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiosemicarbazide derivative with an appropriate carboxylic acid under cyclization conditions. The reaction is often carried out in the presence of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals due to its insecticidal and herbicidal properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. In the context of anticancer activity, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar compounds include other oxadiazole and thiazole derivatives, such as:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects
Compared to these similar compounds, 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid stands out due to its unique combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and specificity .
Propiedades
Fórmula molecular |
C8H7N3O3S2 |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
2-[2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C8H7N3O3S2/c12-7(13)1-5-2-15-8(10-5)16-3-6-9-4-14-11-6/h2,4H,1,3H2,(H,12,13) |
Clave InChI |
UGCZUADNMPWGPC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)SCC2=NOC=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


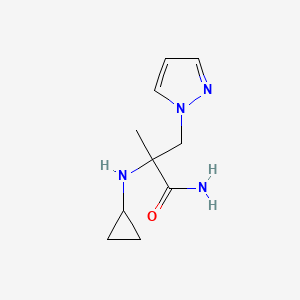
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
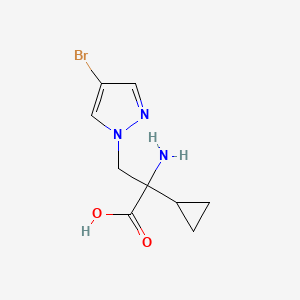

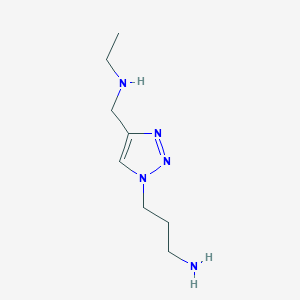
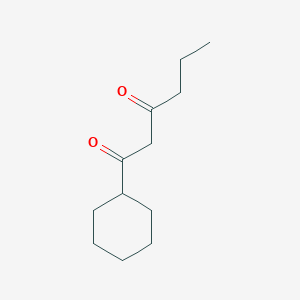
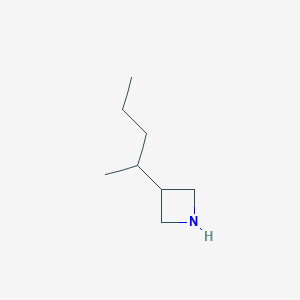

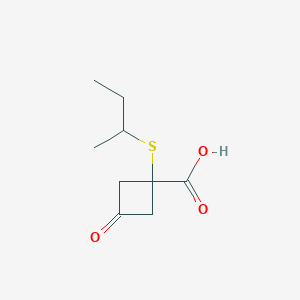

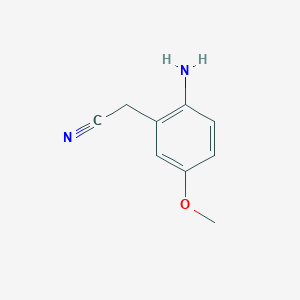
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

